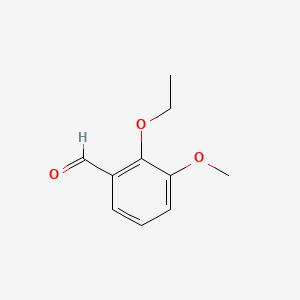

2-Ethoxy-3-methoxybenzaldehyde

Description

Contextualization within Benzaldehyde (B42025) Derivatives

Benzaldehyde derivatives are a broad class of organic compounds that are structurally derived from benzaldehyde. These compounds are characterized by a benzene (B151609) ring to which an aldehyde group is attached, along with one or more other substituent groups. The nature and position of these substituents on the benzene ring significantly influence the chemical and physical properties of the derivative, as well as its biological activity. shirazu.ac.irnih.gov

The applications of benzaldehyde derivatives are diverse. They are widely used as intermediates in the synthesis of more complex molecules, such as pharmaceuticals, dyes, and agrochemicals. researchandmarkets.comresearchgate.net For instance, some benzaldehyde derivatives have been investigated for their potential as tyrosinase inhibitors, which are relevant in the study of melanin (B1238610) synthesis. shirazu.ac.ir Others have shown potential as inhibitors of enzymes like alpha-glucosidase and aldose reductase, which are implicated in conditions such as diabetes. researchgate.net

In the fragrance and food industries, many benzaldehyde derivatives are valued for their characteristic aromas and flavors. xdbiochems.comresearchandmarkets.com The specific substituents on the benzaldehyde core can produce a wide range of scents, from almond-like to more complex floral and fruity notes.

2-Ethoxy-3-methoxybenzaldehyde, with its ethoxy and methoxy (B1213986) substituents, is a specific example of a disubstituted benzaldehyde derivative. The presence of these two different alkoxy groups on the benzene ring, in addition to the aldehyde functional group, gives it a unique set of properties and reactivity, distinguishing it from other benzaldehyde derivatives.

Significance in Contemporary Organic Chemistry Research

This compound and its derivatives are of interest in modern organic chemistry for several reasons. The aldehyde functional group is highly reactive and can participate in a wide array of chemical transformations, making it a valuable building block in organic synthesis. cymitquimica.comevitachem.com Common reactions involving the aldehyde group include nucleophilic addition and condensation reactions. evitachem.com For example, it can react with amines to form imines or Schiff bases, which are important intermediates in the synthesis of various organic compounds. evitachem.com

The presence of the ethoxy and methoxy groups on the aromatic ring also influences the reactivity of the molecule. These electron-donating groups can affect the electron density of the benzene ring and the reactivity of the aldehyde group. Furthermore, these substituents can be modified or can direct the position of further substitutions on the aromatic ring, allowing for the synthesis of a variety of complex molecules.

Research has explored the use of this compound in the synthesis of more complex structures. For instance, it has been used as a precursor in the synthesis of thiosemicarbazone derivatives and their subsequent rhenium(I) complexes. researchgate.net These types of coordination compounds are of interest for their potential applications in areas such as catalysis and materials science. researchgate.netbiosynth.com

The related compound, 4-ethoxy-3-methoxybenzaldehyde (B93258), has been used as a starting material in the synthesis of antiplasmodial agents, highlighting the potential of such substituted benzaldehydes in medicinal chemistry. ui.ac.id Computational studies on 4-ethoxy-3-methoxybenzaldehyde have also been conducted to analyze its structural and nonlinear optical (NLO) properties, which are important for applications in optoelectronics. tandfonline.com

Overview of Research Trajectories and Gaps

Research involving this compound and its isomers has followed several trajectories. A significant area of focus has been on its use as a synthetic intermediate. The reactivity of the aldehyde group, combined with the directing effects of the alkoxy substituents, makes it a versatile starting material for the construction of more complex molecular architectures. evitachem.comui.ac.idmdpi.com

Another research direction has been the investigation of the biological activities of derivatives synthesized from substituted benzaldehydes. This includes exploring their potential as enzyme inhibitors and antimicrobial agents. xdbiochems.comshirazu.ac.irresearchgate.net For example, studies have shown that some benzaldehyde derivatives possess antifungal properties. mdpi.comacs.org

While research has been conducted on the synthesis and reactivity of this compound and its derivatives, there are still areas that could be further explored. A comprehensive investigation into the full range of its potential biological activities could reveal new applications in medicinal chemistry. Furthermore, while computational studies have been performed on related isomers, a detailed theoretical analysis of the electronic and structural properties of this compound itself could provide deeper insights into its reactivity and guide the design of new synthetic routes and applications. tandfonline.com

There is also an opportunity to explore the use of this compound in the development of new materials. Its aromatic structure and functional groups suggest potential for its incorporation into polymers or other materials with specific optical or electronic properties. Further research in these areas could unlock the full potential of this versatile chemical compound.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₃ | biosynth.comcas.orguni.lu |

| Molecular Weight | 180.20 g/mol | sigmaaldrich.comsigmaaldrich.comscbt.com |

| CAS Number | 66799-97-1 | sigmaaldrich.combiosynth.comcas.org |

| Boiling Point | 140 °C at 15 mmHg | sigmaaldrich.comcas.org |

| Density | 1.11 g/mL at 25 °C | sigmaaldrich.comsigmaaldrich.com |

| Refractive Index | n20/D 1.536 | sigmaaldrich.comsigmaaldrich.com |

| Flash Point | 115.4 °C | biosynth.com |

| InChI | 1S/C10H12O3/c1-3-13-10-8(7-11)5-4-6-9(10)12-2/h4-7H,3H2,1-2H3 | sigmaaldrich.com |

| InChIKey | DMPUNCUVRGJYGL-UHFFFAOYSA-N | sigmaaldrich.com |

| SMILES | CCOc1c(OC)cccc1C=O | sigmaaldrich.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-ethoxy-3-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-3-13-10-8(7-11)5-4-6-9(10)12-2/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMPUNCUVRGJYGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=C1OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50216917 | |

| Record name | 2-Ethoxy-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50216917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66799-97-1 | |

| Record name | 2-Ethoxy-3-methoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66799-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethoxy-3-methoxybenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066799971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 66799-97-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72388 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Ethoxy-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50216917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethoxy-3-methoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.420 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHOXY-3-METHOXYBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VL8L5E3XPH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Ethoxy 3 Methoxybenzaldehyde

Established Synthetic Pathways

Traditional methods for synthesizing 2-Ethoxy-3-methoxybenzaldehyde primarily rely on the functionalization of readily available precursors. The most common and direct route involves the selective etherification of a substituted phenol.

While the functionalization of aromatic rings is a cornerstone of organic synthesis, the direct reaction of 2,3-Dimethoxybenzene with ethylene (B1197577) oxide to introduce an ethoxy group and subsequently form the aldehyde is not a commonly documented or established pathway for producing this compound. This route would present significant challenges in controlling regioselectivity and achieving the desired aldehyde functionality in a single, efficient process.

A more practical and widely utilized established pathway is the selective etherification of a related precursor, 2-hydroxy-3-methoxybenzaldehyde (B140153) (also known as o-vanillin). This method is a specific application of the Williamson ether synthesis, a robust and well-understood reaction for forming ethers. masterorganicchemistry.com

In this reaction, the phenolic hydroxyl group of 2-hydroxy-3-methoxybenzaldehyde is first deprotonated by a base to form a more nucleophilic phenoxide ion. This ion then undergoes a nucleophilic substitution (SN2) reaction with an ethylating agent, such as ethyl bromide, ethyl iodide, or diethyl sulfate (B86663). masterorganicchemistry.comdoubtnut.com The methoxy (B1213986) group at the 3-position remains inert under these conditions, allowing for the selective formation of the desired ethoxy ether at the 2-position. Common bases used for this transformation include potassium carbonate (K₂CO₃) and sodium hydroxide (B78521) (NaOH). The choice of solvent is typically a polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF) to facilitate the SN2 mechanism. researchgate.netresearchgate.net

The general reaction scheme is as follows: 2-hydroxy-3-methoxybenzaldehyde + Ethylating Agent (e.g., C₂H₅Br) --(Base)--> this compound

This method's prevalence is due to the commercial availability of o-vanillin and the high efficiency and selectivity of the Williamson ether synthesis for phenolic substrates.

Advanced Synthetic Approaches and Innovations

Modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally benign methods. Innovations in the synthesis of this compound focus on catalytic systems and refined regioselective techniques.

To improve the efficiency of the etherification process, various catalytic systems have been introduced. Phase-transfer catalysis (PTC) is a significant advancement. Catalysts such as tetra-n-butylammonium iodide (TBAI) or tetrabutylammonium (B224687) bromide (TBAB) are employed to facilitate the transfer of the phenoxide anion from an aqueous or solid phase to an organic phase containing the ethylating agent. researchgate.netresearchgate.net This enhances reaction rates, allows for the use of milder reaction conditions, and can improve yields by minimizing side reactions. researchgate.net For instance, the addition of TBAI was found to significantly accelerate the benzylation of o-vanillin (a similar reaction), producing the target compound efficiently. researchgate.net In some cases, these catalysts can even eliminate the need for a strong base, which in turn reduces the generation of salt byproducts. phasetransfercatalysis.com

| Catalyst | Reactants | Reaction Type | Key Advantage | Reference |

|---|---|---|---|---|

| Tetra-n-butylammonium iodide (TBAI) | o-Vanillin, Benzyl (B1604629) Halide | Phase-Transfer Catalysis (PTC) | Accelerates reaction, improves yield. | researchgate.net |

| Tetrabutylammonium bromide (TBAB) | Vanillin, Benzyl Chloride | Phase-Transfer Catalysis (PTC) | Enables 100% conversion and high selectivity, allows catalyst recycling. | researchgate.net |

| Zirconium/Hafnium Complexes | Hydroxybenzaldehydes, Isopropanol (B130326) | Reductive Etherification | Catalyzes conversion to isopropyl ethers in a green solvent. | osti.gov |

| Nickel-MFC Catalyst | Vanillin, Methanol (B129727) | Reductive Etherification | Smart catalyst enabling selective transformation of the aldehyde group. | rsc.org |

Regioselectivity is crucial when a molecule has multiple potential reaction sites. For this compound, the most effective regioselective strategy is substrate control, which involves choosing a starting material where the desired substitution pattern is already established. The use of 2-hydroxy-3-methoxybenzaldehyde inherently directs the ethoxylation to the C2 position, as the hydroxyl group is the primary site for etherification under basic conditions, while the existing methoxy group at C3 is non-reactive.

For more complex molecules or alternative synthetic routes, regioselectivity might be achieved through the sequential introduction of functional groups and the use of protecting groups. For example, if one were to start from a dihydroxybenzaldehyde, one hydroxyl group would need to be selectively protected, the other etherified, and the protecting group subsequently removed. However, for the specific synthesis of this compound, the direct etherification of o-vanillin remains the most straightforward and regioselective approach. researchgate.net

Green Chemistry Principles in Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rjpn.orgimist.ma These principles are increasingly being applied to the synthesis of benzaldehyde (B42025) derivatives.

Key green approaches applicable to the synthesis of this compound include:

Use of Greener Solvents: Traditional syntheses often use volatile organic compounds (VOCs). Green alternatives include performing reactions in water, ethanol (B145695), or isopropanol, which are less toxic and more environmentally benign. osti.govimist.mamdpi.com Research on related etherifications has demonstrated success using isopropanol as both the solvent and reagent. osti.gov

Catalysis over Stoichiometric Reagents: The use of catalysts, particularly recyclable heterogeneous catalysts like ZSM-5 or phase-transfer catalysts that can be recovered and reused, is a core green principle. researchgate.nettandfonline.com Catalytic processes reduce waste compared to reactions that require stoichiometric amounts of reagents.

Atom Economy: Designing syntheses to maximize the incorporation of all materials used in the process into the final product is crucial. rjpn.org While the Williamson ether synthesis has good atom economy, improvements can be made by using catalytic systems that minimize byproduct formation.

Energy Efficiency: Employing energy-efficient methods like microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. rjpn.org

Solvent-Free Reactions: Conducting reactions under solvent-free conditions, for example by grinding solid reactants together (mechanochemistry), represents a significant step in green synthesis by completely eliminating solvent waste. tandfonline.commdpi.com The reduction of 4-ethoxy-3-methoxybenzaldehyde (B93258) has been achieved via a solvent-free grinding method, highlighting the potential of this technique in the synthetic sequence. ui.ac.id

| Green Principle | Application in Benzaldehyde Synthesis | Example/Advantage | Reference |

|---|---|---|---|

| Safer Solvents | Use of water or alcohols instead of hazardous organic solvents. | Reduces toxicity and environmental impact. | osti.govmdpi.com |

| Catalysis | Employing phase-transfer catalysts or recyclable heterogeneous catalysts. | Minimizes waste and allows for catalyst reuse. | researchgate.nettandfonline.com |

| Energy Efficiency | Utilizing microwave irradiation or ultrasound. | Reduces reaction times and energy consumption. | rjpn.org |

| Solvent-Free Conditions | Performing reactions by grinding reactants (mechanochemistry). | Eliminates solvent waste and can lead to higher efficiency. | tandfonline.commdpi.comui.ac.id |

Solvent-Free Reactions

In recent years, there has been a significant push towards developing solvent-free reaction conditions to minimize environmental impact. ugm.ac.idrsc.org Such methods reduce waste and can lead to simpler experimental setups. ugm.ac.id While specific research on solvent-free synthesis of this compound is not extensively documented, related solvent-free reactions provide a strong basis for its potential synthesis. For instance, the reduction of aldehydes and the bromination of benzyl alcohols have been successfully carried out under solvent-free conditions, sometimes accelerated by grinding or microwave irradiation. ui.ac.idui.ac.idrsc.org One study demonstrated the reduction of 4-ethoxy-3-methoxybenzaldehyde to its corresponding alcohol using sodium borohydride (B1222165) with minimal solvent, highlighting the feasibility of such approaches for related compounds. ugm.ac.id Another example is the mechanochemical synthesis of oximes from aldehydes by grinding the reactants with a solid support, a method that achieves high yields without bulk solvents.

Atom Economy Considerations

Atom economy is a core principle of green chemistry, aiming to maximize the incorporation of all materials from the starting reagents into the final product. rsc.org The Williamson ether synthesis, the foundational reaction for producing this compound, can be analyzed for its atom economy. wikipedia.orgnumberanalytics.comcareers360.combyjus.com

The reaction typically proceeds as follows: C₇H₈O₃ (o-vanillin) + C₂H₅X (ethylating agent) + Base → C₉H₁₀O₃ (this compound) + HX + Base Salt

The ideal atom economy would involve the direct addition of an ethyl group. However, the use of an ethylating agent like diethyl sulfate or an ethyl halide introduces atoms that are not incorporated into the final product, instead forming a salt byproduct. The choice of the ethylating agent and the base is critical. Phase-transfer catalysts can be employed in industrial settings to improve efficiency. careers360.combyjus.com Designing syntheses that are one-pot or multicomponent reactions is a key strategy for improving atom economy by reducing intermediate purification steps and waste. rsc.org

Table 1: Reactants in the Synthesis of this compound This table is generated based on typical Williamson ether synthesis principles.

| Reactant Role | Example Compound | Chemical Formula |

| Starting Material | 2-Hydroxy-3-methoxybenzaldehyde (o-vanillin) | C₇H₈O₃ |

| Ethylating Agent | Bromoethane | C₂H₅Br |

| Base | Potassium Carbonate | K₂CO₃ |

Purification and Isolation Techniques

Following synthesis, the crude this compound must be purified to remove unreacted starting materials, byproducts, and other impurities.

Recrystallization Methods

Recrystallization is a common and effective technique for purifying solid organic compounds. The choice of solvent is crucial; the ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain either soluble or insoluble at all temperatures. For substituted benzaldehydes, various solvents have been proven effective. cdnsciencepub.com For instance, a similar compound, 4-hydroxy-3-ethoxybenzaldehyde, can be recrystallized from benzene (B151609). orgsyn.org Another related aldehyde was purified by recrystallization from ethanol. cdnsciencepub.com The selection of an appropriate recrystallization solvent or solvent system for this compound would require experimental screening, with common choices including ethanol, hexane, or mixtures like ether/hexane.

Chromatographic Separation Techniques

Chromatographic methods are powerful for separating complex mixtures and isolating pure compounds. bridgewater.edu

High-Performance Liquid Chromatography (HPLC): HPLC is an invaluable tool for both analyzing the purity of a sample and for isolating impurities. wdh.ac.id For substituted benzaldehydes, reversed-phase columns (like C18) are frequently used. A mobile phase, often a mixture of acetonitrile (B52724) or methanol and a buffered aqueous solution, is selected to achieve optimal separation of the target compound from its impurities. wdh.ac.id By developing a specific HPLC method, one can identify and quantify impurities present in the this compound product. researchgate.net Isolation of these impurities for structural characterization can be achieved using preparative HPLC.

Column Chromatography: For larger scale purification, column chromatography using silica (B1680970) gel is a standard method. mdpi.comacs.org The crude product is dissolved in a minimal amount of a non-polar solvent and loaded onto a column packed with silica gel. A solvent system, typically a gradient of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate), is then passed through the column. The components of the mixture separate based on their differing affinities for the stationary phase (silica gel) and the mobile phase. Fractions are collected and analyzed (e.g., by TLC) to isolate the pure this compound.

Table 2: Common Purification Techniques for Aromatic Aldehydes This table summarizes general techniques applicable to the target compound.

| Technique | Principle | Typical Application |

| Recrystallization | Differential solubility at varying temperatures | Bulk purification of solid product |

| Column Chromatography | Differential adsorption on a solid stationary phase | Separation of multiple components, purification |

| HPLC | High-resolution separation based on partitioning between stationary and mobile phases | Purity analysis, impurity isolation |

Chemical Reactivity and Reaction Mechanisms of 2 Ethoxy 3 Methoxybenzaldehyde

Reactions Involving the Aldehyde Functional Group

The aldehyde group in 2-Ethoxy-3-methoxybenzaldehyde is characterized by a carbonyl center (a carbon double-bonded to an oxygen atom), which is electrophilic in nature. This makes it susceptible to nucleophilic attack, which is the basis for many of its characteristic reactions, including condensation, oxidation, and reduction.

Condensation reactions are a class of organic reactions in which two molecules combine to form a larger molecule, together with the loss of a small molecule such as water. For aldehydes, these reactions are fundamental in forming new carbon-carbon and carbon-nitrogen bonds.

This compound readily reacts with primary amines to form Schiff bases (or imines). This reaction involves the nucleophilic addition of the amine to the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule. The reaction is typically catalyzed by an acid or a base, or can proceed under neutral conditions with heating.

The general mechanism involves the initial formation of a hemiaminal intermediate, which then dehydrates to form the stable imine product. The presence of the electron-donating ethoxy and methoxy (B1213986) groups on the benzene (B151609) ring can modulate the reactivity of the aldehyde group, potentially influencing the rate of reaction.

A representative reaction is the condensation with a primary amine such as aniline.

Table 1: Representative Schiff Base Formation of this compound

| Reactant 1 | Reactant 2 | Product | Reaction Conditions |

| This compound | Primary Amine (e.g., Aniline) | N-(2-ethoxy-3-methoxybenzylidene)aniline | Ethanolic solution, reflux |

The Claisen-Schmidt condensation is a specific type of aldol (B89426) condensation between an aldehyde or ketone having an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen, such as this compound. wikipedia.org This reaction is typically carried out under basic or acidic conditions and is a valuable method for the synthesis of chalcones and other α,β-unsaturated carbonyl compounds. wikipedia.org

In this reaction, the base (e.g., sodium hydroxide) abstracts an acidic α-hydrogen from the ketone (e.g., acetophenone) to form an enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of this compound. The resulting aldol addition product readily undergoes dehydration to yield the more stable, conjugated α,β-unsaturated ketone.

Table 2: Typical Claisen-Schmidt Reaction with this compound

| Reactant 1 | Reactant 2 | Product | Catalyst |

| This compound | Ketone (e.g., Acetophenone) | (E)-1-(2-ethoxyphenyl)-3-phenylprop-2-en-1-one derivative | Sodium Hydroxide (B78521) (NaOH) or Potassium Hydroxide (KOH) in ethanol (B145695)/water |

The aldehyde functional group of this compound can be readily oxidized to the corresponding carboxylic acid, 2-ethoxy-3-methoxybenzoic acid. This transformation is a common reaction in organic synthesis and can be achieved using a variety of oxidizing agents.

Commonly used oxidizing agents for this purpose include potassium permanganate (B83412) (KMnO4), Jones reagent (CrO3 in sulfuric acid and acetone), and Tollens' reagent ([Ag(NH3)2]+). The choice of reagent can depend on the presence of other functional groups in the molecule that might also be sensitive to oxidation. For a simple benzaldehyde (B42025) derivative like this, potassium permanganate in a basic solution is an effective and common choice. The reaction generally proceeds by heating the mixture, followed by acidification to protonate the carboxylate salt and yield the final carboxylic acid product.

Table 3: Oxidation of this compound

| Starting Material | Oxidizing Agent | Product | General Conditions |

| This compound | Potassium Permanganate (KMnO4) | 2-Ethoxy-3-methoxybenzoic acid | Aqueous basic solution, heat, followed by acidic workup |

The aldehyde group can be reduced to a primary alcohol. This is a fundamental transformation that is often employed in multi-step syntheses.

Sodium borohydride (B1222165) (NaBH4) is a mild and selective reducing agent commonly used to reduce aldehydes and ketones to their corresponding alcohols. In the case of this compound, treatment with sodium borohydride in a protic solvent like ethanol or methanol (B129727) results in the formation of (2-ethoxy-3-methoxyphenyl)methanol.

The mechanism involves the transfer of a hydride ion (H-) from the borohydride to the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide intermediate is then protonated by the solvent to give the primary alcohol. A study on the closely related compound 4-ethoxy-3-methoxybenzaldehyde (B93258) demonstrated that this reduction can be efficiently carried out under ultrasonic irradiation, leading to high yields in a short reaction time. researchgate.net

Table 4: Reduction of this compound to its Corresponding Alcohol

| Starting Material | Reducing Agent | Product | Solvent |

| This compound | Sodium Borohydride (NaBH4) | (2-ethoxy-3-methoxyphenyl)methanol | Ethanol or Methanol |

Reduction Reactions

Reactions Involving the Aromatic Ring

The aromatic ring of this compound is polysubstituted, which significantly influences its reactivity, particularly in substitution reactions. The nature and position of the existing substituents—aldehyde, ethoxy, and methoxy groups—determine the rate and regioselectivity of further substitutions.

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives. The outcome of such reactions on this compound is controlled by the directing effects of the three substituents.

Activating and Directing Effects : Both the ethoxy (-OCH₂CH₃) and methoxy (-OCH₃) groups are strong activating groups due to the resonance effect, where the oxygen's lone pairs donate electron density to the aromatic ring. This increases the ring's nucleophilicity and makes it more reactive towards electrophiles. youtube.commnstate.edu These groups are ortho, para-directors.

Deactivating Effect : The aldehyde group (-CHO) is a moderately deactivating group. It withdraws electron density from the ring through both inductive and resonance effects, making the ring less reactive. The aldehyde group is a meta-director. mnstate.edu

The positions on the ring (numbered C1 to C6, starting from the aldehyde-bearing carbon) are influenced as follows:

The C2-ethoxy and C3-methoxy groups direct incoming electrophiles to the C4 and C6 positions (ortho and para to the ether groups).

The C1-aldehyde group directs incoming electrophiles to the C5 position (meta to the aldehyde).

The powerful activating and directing influence of the alkoxy groups typically dominates the deactivating effect of the aldehyde. Therefore, electrophilic substitution is most likely to occur at the C4 or C6 positions, which are activated by the adjacent ether groups. Steric hindrance from the existing substituents may favor substitution at the C6 position over the C4 position. Common EAS reactions include nitration (using HNO₃/H₂SO₄) and halogenation (using Cl₂ or Br₂ with a Lewis acid catalyst).

Table 1: Directing Effects of Substituents on this compound

| Substituent Group | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| Aldehyde (-CHO) | C1 | Deactivating (Resonance/Inductive Withdrawal) | meta (C5) |

| Ethoxy (-OCH₂CH₃) | C2 | Activating (Resonance Donation) | ortho, para (C4, C6) |

Nucleophilic aromatic substitution (SNA_r) is less common for this molecule under standard conditions. This reaction typically requires the presence of a good leaving group (like a halide) and strong electron-withdrawing groups positioned ortho or para to it. While the aldehyde group is electron-withdrawing, the strong electron-donating nature of the ethoxy and methoxy groups enriches the ring with electron density, making it resistant to attack by nucleophiles. For an SNA_r reaction to occur, the molecule would likely need to be modified, for instance, by introducing a nitro group and a halogen onto the ring. researchgate.net

Derivatization Strategies for Enhanced Functionality

The aldehyde group is the most reactive site for derivatization, allowing for the synthesis of a wide range of new compounds with modified properties.

A significant derivatization strategy for this compound involves the synthesis of thiosemicarbazones. These compounds are formed through the condensation reaction between the aldehyde group and a thiosemicarbazide (B42300). Thiosemicarbazones are of great interest due to their ability to act as chelating ligands for metal ions, forming stable coordination complexes. bipublication.comnih.gov

The reaction involves the nucleophilic attack of the terminal nitrogen of the thiosemicarbazide on the carbonyl carbon of the aldehyde, followed by dehydration to form a Schiff base (C=N bond).

These thiosemicarbazone ligands can coordinate with transition metals through the sulfur and the iminic nitrogen atoms. researchgate.net Research has shown the synthesis of rhenium(I) complexes from thiosemicarbazone derivatives of this compound. researchgate.net In these complexes, the thiosemicarbazone acts as a bidentate ligand, and under certain conditions, dimeric structures can form with Re–S–Re bridges. researchgate.net Such metal complexes are investigated for their potential applications in various chemical and biological fields. bipublication.comdntb.gov.ua

Table 2: Synthesis of a Thiosemicarbazone Derivative

| Reactant 1 | Reactant 2 | Reaction Type | Product |

|---|

Hydrazone Derivatives

Hydrazones are a class of organic compounds with the structure R₁R₂C=NNH₂. They are typically formed by the condensation reaction of an aldehyde or ketone with hydrazine (B178648) or its derivatives. The reaction of this compound with hydrazine hydrate (B1144303) or substituted hydrazines proceeds through a nucleophilic addition-elimination mechanism.

The reaction is initiated by the nucleophilic attack of the nitrogen atom of the hydrazine on the electrophilic carbonyl carbon of the benzaldehyde. This is followed by a proton transfer and the elimination of a water molecule to form the C=N double bond of the hydrazone. The reaction is often catalyzed by a small amount of acid.

General Reaction Scheme: this compound + Hydrazine/Substituted Hydrazine → this compound Hydrazone + Water

Detailed research on analogous compounds, such as 2-hydroxy-3-methoxybenzaldehyde (B140153), has shown that the reaction with hydrazine hydrochloride in ethanol at reflux temperature for 24 hours yields the corresponding hydrazone. asianpubs.org The formation of the hydrazone can be confirmed by spectroscopic methods such as IR, NMR, and mass spectrometry. asianpubs.org

| Reactant 1 | Reactant 2 | Product | Reaction Conditions |

|---|---|---|---|

| This compound | Hydrazine Hydrate | This compound Hydrazone | Ethanol, Reflux |

| This compound | Phenylhydrazine | This compound Phenylhydrazone | Ethanol, Acid catalyst |

| This compound | 2,4-Dinitrophenylhydrazine | This compound 2,4-Dinitrophenylhydrazone | Ethanol, Sulfuric Acid |

Chalcone (B49325) Derivatives

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the biosynthesis of flavonoids and are known for their wide range of biological activities. They are synthesized via the Claisen-Schmidt condensation reaction, which involves the base-catalyzed reaction of an aldehyde with a ketone. scialert.netjetir.org

In the synthesis of chalcone derivatives from this compound, the aldehyde is treated with an appropriate acetophenone (B1666503) in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an alcoholic solvent. The reaction mechanism involves the formation of an enolate ion from the acetophenone, which then acts as a nucleophile and attacks the carbonyl carbon of this compound. The resulting aldol addition product readily undergoes dehydration to yield the α,β-unsaturated ketone system characteristic of chalcones. scialert.net

General Reaction Scheme: this compound + Substituted Acetophenone --(Base)--> 1-(Substituted phenyl)-3-(2-ethoxy-3-methoxyphenyl)prop-2-en-1-one + Water

The choice of substituted acetophenone allows for the synthesis of a diverse library of chalcone derivatives. The reaction conditions, such as the base concentration and temperature, can be optimized to maximize the yield. orientjchem.org

| Aldehyde | Ketone | Product (Chalcone) | Catalyst/Solvent |

|---|---|---|---|

| This compound | Acetophenone | 1-Phenyl-3-(2-ethoxy-3-methoxyphenyl)prop-2-en-1-one | NaOH / Ethanol |

| This compound | 4'-Methylacetophenone | 1-(4-Methylphenyl)-3-(2-ethoxy-3-methoxyphenyl)prop-2-en-1-one | KOH / Methanol |

| This compound | 4'-Chloroacetophenone | 1-(4-Chlorophenyl)-3-(2-ethoxy-3-methoxyphenyl)prop-2-en-1-one | NaOH / Ethanol |

Pyrazoline Derivatives

Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are of significant interest due to their diverse pharmacological properties. A common and efficient method for the synthesis of pyrazolines is the cyclization of chalcones with hydrazine and its derivatives. rdd.edu.iqthepharmajournal.com

The reaction mechanism involves the initial Michael addition of the hydrazine to the α,β-unsaturated carbonyl system of the chalcone. This is followed by an intramolecular cyclization through the nucleophilic attack of the second nitrogen atom of the hydrazine on the carbonyl carbon, and subsequent dehydration to form the stable five-membered pyrazoline ring. dergipark.org.tr The reaction is typically carried out in a suitable solvent such as ethanol or acetic acid, and can be performed under reflux conditions. thepharmajournal.com

General Reaction Scheme: Chalcone Derivative + Hydrazine/Substituted Hydrazine → Pyrazoline Derivative + Water

By using different chalcones derived from this compound and various hydrazine derivatives, a wide array of substituted pyrazolines can be synthesized. nih.gov

| Chalcone Precursor | Reagent | Product (Pyrazoline) | Reaction Conditions |

|---|---|---|---|

| 1-Phenyl-3-(2-ethoxy-3-methoxyphenyl)prop-2-en-1-one | Hydrazine Hydrate | 5-(2-Ethoxy-3-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole | Ethanol, Reflux |

| 1-(4-Chlorophenyl)-3-(2-ethoxy-3-methoxyphenyl)prop-2-en-1-one | Hydrazine Hydrate | 3-(4-Chlorophenyl)-5-(2-ethoxy-3-methoxyphenyl)-4,5-dihydro-1H-pyrazole | Glacial Acetic Acid, Reflux |

| 1-Phenyl-3-(2-ethoxy-3-methoxyphenyl)prop-2-en-1-one | Phenylhydrazine | 5-(2-Ethoxy-3-methoxyphenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole | Ethanol, Reflux |

Spectroscopic and Structural Elucidation of 2 Ethoxy 3 Methoxybenzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

No experimental data for 2-Ethoxy-3-methoxybenzaldehyde is publicly available.

¹³C NMR Spectroscopy

No experimental data for this compound is publicly available.

2D NMR Techniques (e.g., COSY, HMQC, HMBC)

No experimental data for this compound is publicly available.

²⁹Si NMR Spectroscopy (for organosilicon complexes)

No experimental data for organosilicon complexes of this compound is publicly available.

Infrared (IR) and Raman Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy

No experimental data for this compound is publicly available.

FT-Raman Spectroscopy

Fourier Transform Raman (FT-Raman) spectroscopy provides valuable information on the vibrational modes of a molecule, complementing infrared spectroscopy. For derivatives of this compound, such as certain thiosemicarbazone Schiff bases, Raman spectroscopy has been utilized in their characterization. researchgate.net The technique helps in identifying the functional groups present and confirming the structure of the synthesized compounds. researchgate.net For instance, in the characterization of a nitrogen-sulfur based Schiff base derived from this compound, Raman spectroscopy was one of the methods used to confirm its structure. researchgate.net

While specific FT-Raman spectral data for this compound was not available in the searched literature, the analysis of related compounds provides insight into the expected vibrational modes. For example, the FT-Raman spectrum of 4-ethoxy-3-methoxybenzaldehyde (B93258) has been recorded and is available in spectral databases. nih.gov Key signals in such spectra would typically include those corresponding to the C=O stretching of the aldehyde, aromatic C-H and C=C stretching vibrations, and the symmetric and asymmetric stretching of the methoxy (B1213986) and ethoxy groups.

Vapor Phase IR Spectra

Vapor phase infrared (IR) spectroscopy is a powerful technique for analyzing volatile compounds in the gaseous state, providing information about their molecular vibrations without the influence of intermolecular interactions present in condensed phases.

No experimental vapor phase IR spectra for this compound were found in the reviewed literature. However, data for structurally related isomers are available. For instance, the gas-phase IR spectrum of 4-Ethoxy-3-methoxybenzaldehyde (also known as 4-ethoxy-3-anisaldehyde) has been documented in the NIST/EPA Gas-Phase Infrared Database. nist.gov Similarly, a vapor phase IR spectrum for 3-ethoxy-4-methoxybenzaldehyde (B45797) is listed in the PubChem database. nih.gov These spectra would exhibit characteristic absorption bands for the aldehyde C-H stretch, the carbonyl (C=O) stretch, aromatic C=C stretching, and the C-O stretches of the ethoxy and methoxy groups. The precise positions of these bands would be influenced by the substitution pattern on the benzene (B151609) ring.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

In Electron Ionization Mass Spectrometry (EI-MS), high-energy electrons bombard a molecule, leading to ionization and extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions.

While a specific experimental EI-MS spectrum for this compound was not located, data for the related compound 2-ethoxybenzaldehyde (B52182) is available in the NIST WebBook. nist.gov The fragmentation of ethoxy and methoxy substituted phenylacetones has also been studied, which can provide insights into the expected fragmentation pathways for this compound. researchgate.net Common fragmentation patterns for such aromatic aldehydes often involve the loss of the formyl radical (-CHO), the alkyl groups from the ether functionalities, and cleavages of the ether bonds themselves.

Table 1: Predicted EI-MS Fragmentation for this compound

| Fragment Ion | Proposed Structure | m/z (expected) |

|---|---|---|

| [M]+• | C10H12O3+• | 180 |

| [M-H]+ | C10H11O3+ | 179 |

| [M-CH3]+ | C9H9O3+ | 165 |

| [M-C2H5]+ | C8H7O3+ | 151 |

| [M-CHO]+ | C9H11O2+ | 151 |

| [M-OC2H5]+ | C8H7O2+ | 135 |

Note: This table is predictive and based on general fragmentation patterns of similar molecules.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for polar and thermally labile molecules. It typically produces protonated molecules [M+H]+ or other adducts with minimal fragmentation.

Predicted ESI-MS data for this compound is available in the PubChem database. uni.lu This data provides calculated collision cross-section (CCS) values for various adducts of the molecule, which is a measure of the ion's size and shape in the gas phase. These predictions are valuable for the identification of the compound in complex mixtures using liquid chromatography-mass spectrometry (LC-MS).

Table 2: Predicted ESI-MS Adducts and Collision Cross Sections for this compound

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 181.08592 | 135.2 |

| [M+Na]+ | 203.06786 | 144.3 |

| [M-H]- | 179.07136 | 139.4 |

| [M+NH4]+ | 198.11246 | 155.7 |

| [M+K]+ | 219.04180 | 143.2 |

| [M+H-H2O]+ | 163.07590 | 129.5 |

| [M+HCOO]- | 225.07684 | 160.4 |

| [M+CH3COO]- | 239.09249 | 181.8 |

| [M+Na-2H]- | 201.05331 | 141.6 |

| [M]+ | 180.07809 | 139.9 |

| [M]- | 180.07919 | 139.9 |

Data sourced from PubChem. uni.lu

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region arising from π→π* transitions of the benzene ring and n→π* transitions of the carbonyl group.

Specific UV-Vis spectroscopic data for this compound was not found in the searched literature. However, a study on thiosemicarbazone derivatives of this compound indicates that the parent aldehyde was characterized using UV-Vis spectroscopy, though the data was not presented. researchgate.net The electronic absorption spectra of the resulting metal complexes were analyzed. researchgate.net For context, the UV-Vis spectrum of the related compound 2-methoxybenzaldehyde (B41997) shows strong absorption between 190 to 360 nm, with a π→π* transition of the benzene ring at 298 nm and another band at 372 nm corresponding to π→π* transitions of the functional groups. researchgate.net The UV/Visible spectrum for 2-hydroxy-3-methoxybenzaldehyde (B140153) is also available. nist.govnist.gov

X-ray Diffraction (XRD) Analysis

X-ray Diffraction (XRD) analysis of single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in the solid state.

No experimental single-crystal XRD data for this compound was found in the reviewed literature. However, the crystal structure of a derivative, 4-(Diphenylmethoxy)-3-ethoxybenzaldehyde, has been determined. researchgate.net This compound crystallizes in the orthorhombic space group Pbca with the following unit cell parameters at 120 K: a = 8.1123(4) Å, b = 15.8713(9) Å, and c = 27.6155(14) Å. researchgate.net In its crystal structure, the ethoxy side chain adopts an extended conformation. researchgate.net The crystal structures of other related compounds, such as 2-methoxybenzaldehyde and 2-hydroxy-4-methoxybenzaldehyde (B30951), have also been reported. researchgate.netresearchgate.net

Table 3: Crystal Data for 4-(Diphenylmethoxy)-3-ethoxybenzaldehyde

| Parameter | Value |

|---|---|

| Chemical Formula | C22H20O3 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 8.1123 (4) |

| b (Å) | 15.8713 (9) |

| c (Å) | 27.6155 (14) |

| V (ų) | 3555.6 (3) |

| Z | 8 |

| Temperature (K) | 120 |

Data from Samoľová et al. (2021). researchgate.net

Single Crystal X-ray Diffraction

The molecular structures of thiosemicarbazone derivatives of this compound have been established through single-crystal X-ray diffraction. A notable study in this area involves the synthesis and characterization of N-substituted thiosemicarbazone derivatives of this compound, referred to as HL2 (N-methyl derivative) and HL3 (N-phenyl derivative), and their subsequent complexation with rhenium(I). The crystallographic analysis confirmed the molecular geometry and connectivity of these ligands researchgate.net.

For comparative purposes, the crystallographic data for a closely related compound, (E)-2-Hydroxy-3-methoxybenzaldehyde thiosemicarbazone, is presented, as it shares the core 3-methoxybenzaldehyde (B106831) scaffold and provides a basis for understanding the structural behavior of such molecules. The crystal structure of this compound reveals that all bond lengths and angles are within the expected ranges nih.gov.

The following table summarizes the single crystal X-ray diffraction data for (E)-2-Hydroxy-3-methoxybenzaldehyde thiosemicarbazone.

| Parameter | Value |

|---|---|

| Chemical Formula | C9H11N3O2S |

| Formula Weight | 225.27 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 7.057 (3) |

| b (Å) | 14.673 (5) |

| c (Å) | 10.738 (4) |

| β (°) | 108.412 (7) |

| Volume (Å3) | 1055.0 (7) |

| Z | 4 |

| Temperature (K) | 273 (2) |

| Radiation | Mo Kα |

| Absorption Coefficient (μ, mm-1) | 0.29 |

Crystal Packing and Intermolecular Interactions (e.g., C-H...O hydrogen bonds)

The solid-state arrangement of molecules in a crystal lattice is governed by a network of intermolecular interactions. In the case of thiosemicarbazone derivatives of substituted benzaldehydes, hydrogen bonding plays a crucial role in defining the supramolecular architecture.

Similarly, in the crystal structure of 3-Methoxybenzaldehyde thiosemicarbazone, the molecules are connected by intermolecular N—H···S hydrogen bonds, which form a three-dimensional network nih.gov. A weak intramolecular N—H···N hydrogen bond is also noted, which influences the conformation of the molecule. The benzaldehyde (B42025) ring and the thiosemicarbazone fragment in this compound are slightly twisted with respect to each other, with a dihedral angle of 14.1 (1)° nih.gov.

The following table details the key intermolecular interactions observed in the crystal structure of (E)-2-Hydroxy-3-methoxybenzaldehyde thiosemicarbazone.

| Interaction Type | Description | Reference |

|---|---|---|

| Intramolecular Hydrogen Bonds | O—H···O and N—H···N interactions contribute to the planarity of the molecular skeleton. | nih.gov |

| Intermolecular Hydrogen Bonds | N—H···O bonds link molecules into zigzag chains along the b-axis. | nih.gov |

| π–π Stacking | Pairs of molecular chains are linked by π–π interactions with a centroid–centroid distance of 4.495 (5) Å. | nih.gov |

| Weak Intermolecular Interactions | N—H···S and O—H···S hydrogen bonds are also present in the crystal packing. | nih.gov |

Thermal Analysis (e.g., TGA, DSC)

As of the latest available data, there are no specific studies detailing the thermal analysis, such as Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC), for this compound or its immediate thiosemicarbazone derivatives. Therefore, information regarding its thermal stability, decomposition profile, and phase transition temperatures is not available in the current scientific literature.

Theoretical and Computational Chemistry of 2 Ethoxy 3 Methoxybenzaldehyde

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational cost. It is widely used to investigate the electronic structure and properties of molecules like 2-ethoxy-3-methoxybenzaldehyde. DFT methods have proven to be exceptionally useful for treating the electronic structure of small and medium-sized organic molecules.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to a minimum on the potential energy surface. For substituted benzaldehydes, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to predict geometric parameters.

Table 1: Illustrative Calculated Geometrical Parameters for a Related Compound (4-Methoxybenzaldehyde) This table presents data for a related compound to illustrate the output of DFT geometry optimization.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

|---|---|---|

| Bond Length | C1-C2 | 1.393 Å |

| C1-C6 | 1.396 Å |

Following geometry optimization, vibrational frequency calculations are typically performed to confirm that the structure is a true minimum (indicated by the absence of imaginary frequencies) and to predict its infrared (IR) and Raman spectra. These theoretical spectra are invaluable for interpreting experimental spectroscopic data. The assignments of fundamental vibrational modes are often carried out based on the Potential Energy Distribution (PED).

For derivatives such as 4-benzyloxy-3-methoxy-benzaldehyde, DFT calculations have been used to compute vibrational wavenumbers, which show good agreement with experimental FTIR and Raman spectra. Specific vibrational modes are assigned to functional groups, including C-H stretching of the benzene (B151609) ring (typically 3120-3000 cm⁻¹), C-C stretching modes (1400-1650 cm⁻¹), and aldehyde group vibrations (C-H stretching around 2871–2806 cm⁻¹).

Table 2: Example of Calculated vs. Experimental Vibrational Frequencies for a Substituted Benzaldehyde (B42025) This table provides an illustrative comparison for a related compound to demonstrate the correlation between calculated and experimental data.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| v(C-H) | 3096 | 3076 | Aromatic C-H Stretch |

| v(C=O) | 1685 | 1690 | Aldehyde C=O Stretch |

Analysis of the electronic structure provides insights into the reactivity and kinetic stability of a molecule. Key to this is the examination of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability; a smaller gap suggests higher reactivity.

From the HOMO and LUMO energies, global reactivity descriptors such as electronegativity, chemical hardness, and the global electrophilicity index (ω) can be calculated. These descriptors are used to predict the sites of nucleophilic and electrophilic attack. For example, in studies of 4-hydroxybenzaldehyde (B117250), a small HOMO-LUMO gap was found to confirm charge transfer and indicate that the compound is chemically reactive.

Table 3: Illustrative Electronic Properties for a Substituted Benzaldehyde This table shows representative data for a related compound to exemplify the output of electronic structure analysis.

| Property | Symbol | Typical Calculated Value |

|---|---|---|

| HOMO Energy | EHOMO | -6.5 eV |

| LUMO Energy | ELUMO | -1.8 eV |

| Energy Gap | ΔE | 4.7 eV |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. This technique allows for the study of dynamic processes such as conformational changes and interactions with other molecules, like solvents or biological receptors.

No specific Molecular Dynamics simulation studies focused on this compound were identified in the reviewed scientific literature. However, MD simulations are a relevant technique for this class of compounds, particularly in the context of biochemistry. For instance, MD simulations have been used to understand the flexibility of the cofactor binding site in aldehyde dehydrogenase enzymes, which are crucial for the metabolism of aldehydes.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or a specific physicochemical property. These models are widely used in medicinal chemistry and toxicology to predict the properties of new or untested chemicals.

While specific QSAR models developed for this compound have not been reported, broader QSAR studies have been conducted on aromatic aldehydes. For example, the toxic potency of 77 aromatic aldehydes to the ciliate Tetrahymena pyriformis has been investigated using QSAR, employing descriptors such as the octanol/water partition coefficient (log Kow) and molecular connectivity indices to encode hydrophobic and topological features. Such models demonstrate the potential to predict the biological or toxicological profile of this compound based on its calculated molecular descriptors.

Nonlinear Optical (NLO) Properties Studies

Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, including frequency conversion and optical switching. Computational methods, particularly DFT, are powerful tools for predicting the NLO properties of organic molecules. Key parameters include the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β), which quantify the NLO response.

Computational studies on various benzaldehyde derivatives consistently show that they can exhibit significant NLO properties. The magnitude of the NLO response is highly dependent on the nature and position of substituent groups on the benzene ring, which influence the molecule's electronic asymmetry and intramolecular charge transfer. For instance, studies on brominated dimethoxybenzaldehydes have shown that halogenation significantly modulates the electrostatic environment and, consequently, the NLO properties. Calculations on 4-hydroxybenzaldehyde have also demonstrated active NLO behavior. Although specific calculations for this compound are not available, it is expected that the electron-donating ethoxy and methoxy (B1213986) groups, along with the electron-withdrawing aldehyde group, would result in a notable NLO response.

Table 4: Illustrative Calculated NLO Properties for Benzaldehyde Derivatives This table presents representative data for related compounds to show how NLO properties are computationally evaluated.

| Compound | Dipole Moment (μ) [Debye] | Hyperpolarizability (β) [esu] |

|---|---|---|

| 4-Hydroxybenzaldehyde | 4.66 | Significant NLO activity reported |

Detailed Computational Analysis of this compound Currently Unavailable in Scientific Literature

A thorough investigation into the theoretical and computational chemistry of the specific compound this compound reveals a significant gap in publicly accessible scientific research. While extensive studies exist for related isomers and other substituted benzaldehydes, specific data pertaining to the π-electron delocalization, non-linear optical (NLO) response, the influence of hydrogen bonding on NLO properties, and topological analyses like Atoms in Molecules (AIM) for this compound could not be located.

Computational studies are crucial for understanding the electronic structure and predicting the properties of molecules. For substituted benzaldehydes, these analyses often focus on how different functional groups and their positions on the benzene ring influence molecular characteristics. For instance, research on the related compound, 4-ethoxy-3-methoxybenzaldehyde (B93258), has explored its structural behavior, NLO properties, and intermolecular interactions through both experimental and theoretical methods. tandfonline.comresearchgate.net These studies employ techniques like Density Functional Theory (DFT) to calculate properties such as electric dipole moment, polarizability, and hyperpolarizability, which are key indicators of NLO activity. tandfonline.com

Furthermore, analyses like Natural Bond Orbital (NBO), Electron Localization Function (ELF), and Localized Orbital Locator (LOL) are used to understand electron delocalization and intermolecular charge transfer within these molecules. tandfonline.comresearchgate.net The study of intermolecular interactions, particularly hydrogen bonds, is also a significant area of research, as these forces govern crystal packing and can influence the material's bulk properties. tandfonline.comnih.gov

Topological analysis, using frameworks like Quantum Theory of Atoms in Molecules (QTAIM), provides profound insights into chemical bonding and interatomic interactions by analyzing the electron density distribution. researchgate.net This method can identify and characterize bond critical points, which are indicative of interactions such as hydrogen bonds.

Despite the application of these powerful computational tools to many benzaldehyde derivatives, specific findings for this compound regarding the topics of π-electron delocalization, NLO response, and detailed topological analysis are not present in the surveyed literature. Chemical databases confirm the existence of the compound but often lack detailed, peer-reviewed computational or experimental studies on these specific properties. uni.lu Consequently, the generation of a scientifically accurate article for the requested subsections is not possible without resorting to speculation or improperly applying data from related but distinct chemical isomers.

Biological Activity and Pharmaceutical Potential of 2 Ethoxy 3 Methoxybenzaldehyde and Its Derivatives

Antimicrobial Activity

Derivatives of benzaldehyde (B42025) have been a subject of interest for their ability to inhibit the growth of a wide range of pathogenic microorganisms. The presence of ethoxy and methoxy (B1213986) groups on the benzaldehyde ring can modulate this activity, leading to the development of compounds with selective and potent antimicrobial properties.

Substituted benzaldehydes have demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria. The aldehyde group is generally considered more active than a carboxyl group in conferring antibacterial properties. The activity is further enhanced by the presence and position of hydroxyl and methoxy groups on the benzene (B151609) ring. For instance, certain 2-benzylidene-3-oxobutanamide derivatives have shown very good antibacterial activity against resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA). Similarly, aroyl hydrazone derivatives of 4-hydroxy-3-methoxy-benzaldehyde have exhibited antimicrobial activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

One specific derivative, 2-hydroxy-4-methoxybenzaldehyde (B30951) (HMB), has been investigated for its action against S. aureus. It was found to have a minimum inhibitory concentration (MIC) of 1024 µg/ml and works by targeting the bacterial cell membrane. Studies on phenolic benzaldehydes have also shown activity against Listeria monocytogenes. Chalcone (B49325) derivatives synthesized from 3-benzyloxy-4-methoxybenzaldehyde (B16803) displayed varying degrees of inhibition against several bacterial species, including S. aureus, E. coli, and P. aeruginosa.

| Derivative Type | Bacterial Strain | Activity/Measurement | Reference |

|---|---|---|---|

| 2-hydroxy-4-methoxybenzaldehyde (HMB) | Staphylococcus aureus (MRSA) | MIC: 1024 µg/ml | |

| Aroyl hydrazones of 4-hydroxy-3-methoxy-benzaldehyde | Staphylococcus aureus | Active | |

| Aroyl hydrazones of 4-hydroxy-3-methoxy-benzaldehyde | Escherichia coli | Active | |

| Aroyl hydrazones of 4-hydroxy-3-methoxy-benzaldehyde | Pseudomonas aeruginosa | Active | |

| Chalcone derivatives (from 3-benzyloxy-4-methoxybenzaldehyde) | Staphylococcus aureus | Inhibition zones: 10-18 mm | |

| Chalcone derivatives (from 3-benzyloxy-4-methoxybenzaldehyde) | Escherichia coli | Inhibition zones: 12-20 mm | |

| Chalcone derivatives (from 3-benzyloxy-4-methoxybenzaldehyde) | Pseudomonas aeruginosa | Inhibition zones: 14-18 mm | |

| Phenolic Benzaldehydes | Listeria monocytogenes | Active |

The antifungal potential of benzaldehyde derivatives is significant, with activity demonstrated against a variety of fungal pathogens. The structure-activity relationship is crucial; for example, an ortho-hydroxyl group on the aromatic ring generally results in higher antifungal activity compared to an ortho-methoxy group. A study comparing 2-hydroxy-3-methoxybenzaldehyde (B140153) (o-vanillin) with 2,3-dimethoxybenzaldehyde (B126229) found the former to have more than three times the antifungal activity.

Derivatives have shown efficacy against opportunistic pathogens like Candida albicans and molds such as Aspergillus niger. 2-hydroxy-4-methoxybenzaldehyde (HMB) has been shown to inhibit the growth of Aspergillus flavus by damaging the cell wall and membrane integrity. It also exhibits activity against C. albicans. Furthermore, HMB has been identified as a promising antifungal agent for the preservation of agricultural products due to its effectiveness against Fusarium graminearum. Some benzaldehyde derivatives act by disrupting the cellular antioxidation systems of fungi, which contributes to their growth inhibition.

| Derivative | Fungal Strain | Activity/Measurement | Reference |

|---|---|---|---|

| 2-hydroxy-3-methoxybenzaldehyde (o-Vanillin) | Yeast (S. cerevisiae) | MIC: 0.67 mM | |

| 2,3-dimethoxybenzaldehyde | Yeast (S. cerevisiae) | MIC: 2.5 mM | |

| 2-hydroxy-4-methoxybenzaldehyde (HMB) | Aspergillus flavus | MIC: 70 µg/mL | |

| 2-hydroxy-4-methoxybenzaldehyde (HMB) | Candida albicans | IC50: 99.99 µg/mL | |

| Quinoxaline derivatives | Candida species | Noteworthy effectiveness | |

| Quinoxaline derivatives | Aspergillus species | Variable efficacy |

Antiparasitic Activity

Parasitic diseases remain a major global health challenge, and derivatives of 2-Ethoxy-3-methoxybenzaldehyde are being explored for their potential to combat these infections.

Chagas disease, caused by the parasite Trypanosoma cruzi, is a significant health issue in Latin America. Research into new therapeutic agents is ongoing, and various synthetic compounds are being evaluated. While direct studies on this compound derivatives are limited, related structures have shown promise. For instance, sesquiterpene derivatives and naphthoquinonoid compounds have been synthesized and evaluated for their activity against T. cruzi. Some simplified derivatives of dibenzylbutyrolactone lignans (B1203133) showed activity against both trypomastigote and amastigote forms of the parasite. These findings suggest that the broader class of natural product-inspired derivatives could be a fruitful area for discovering compounds active against T. cruzi.

Malaria, caused by Plasmodium parasites, necessitates the urgent development of new drugs due to widespread resistance. Chalcone derivatives, which can be synthesized from substituted benzaldehydes, have emerged as potential antimalarial agents. A study on pyridine-based chalcones found that 1-(2-methoxyphenyl)-3-(pyridin-2-yl)prop-2-en-1-one, a derivative of a methoxybenzaldehyde, displayed the highest antimalarial activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (FCR3) strains of P. falciparum. The position of the methoxy and pyridine (B92270) substituents significantly influenced the activity.

Furthermore, research into fluoroethoxychalcones revealed that these compounds exhibit inhibitory effects on parasite growth. The results indicated that chalcones with a monofluoroethoxy group were generally more effective than their trifluoro analogues. A methoxyamino chalcone derivative was also noted for its antimalarial potency.

| Derivative Type | P. falciparum Strain | Activity (IC50) | Reference |

|---|---|---|---|

| 1-(2-methoxyphenyl)-3-(pyridin-2-yl)prop-2-en-1-one | 3D7 (sensitive) | 0.48 µg/mL | |

| 1-(2-methoxyphenyl)-3-(pyridin-2-yl)prop-2-en-1-one | FCR3 (resistant) | 0.31 µg/mL | |

| 2,2,2-trifluoroethoxychalcone (Compound 3f) | 3D7 | 2.2 µg/mL | |

| 2,2,2-trifluoroethoxychalcone (Compound 3a) | 3D7 | 3.0 µg/mL |

Antioxidant Activity

Oxidative stress is implicated in a wide range of diseases, making the development of therapeutic antioxidants a key area of research. Derivatives of 2-methoxyphenol, the core structure of which is present in this compound, have been synthesized and evaluated for their antioxidant properties using various assays.

The compound 2-hydroxy-4-methoxybenzaldehyde, a related isomer, is known to possess potent antioxidant properties. Studies have shown that some bromophenol derivatives can ameliorate oxidative damage and the generation of reactive oxygen species (ROS). The antioxidant activity of these compounds highlights their potential for preventing and treating conditions where oxidative stress is a contributing factor.

Anticancer Activity

Derivatives of substituted benzaldehydes, particularly those modified at the aldehyde group to form Schiff bases and their subsequent metal complexes, have emerged as a promising class of anticancer agents. Research into related compounds suggests that derivatives of this compound could be valuable scaffolds for developing new oncological therapies.

Studies have shown that Schiff bases derived from substituted benzaldehydes exhibit significant cytotoxic activity against various cancer cell lines. For instance, thiazolidinone-antipyrine derivatives, which can be synthesized from benzaldehyde precursors, have demonstrated notable anticancer activity. The mechanism often involves the induction of apoptosis and interaction with cellular macromolecules.

The anticancer potential is frequently enhanced upon chelation with metal ions. Metal complexes of Schiff bases derived from benzaldehydes are reported to possess greater cytotoxic activity than the free ligands. This enhancement is often attributed to the principles of chelation theory, where complexation can increase the lipophilicity of the molecule, facilitating its transport across cell membranes and subsequent interaction with intracellular targets. For example, the formation of complexes with metals like copper, zinc, or cobalt can lead to more potent anticancer agents. While specific data on this compound derivatives is not extensively available, the established anticancer properties of analogous benzaldehyde-based compounds provide a strong rationale for their investigation.

| Derivative Class | Example Compound Structure | Cancer Cell Line(s) | Observed Effect |

| Schiff Base-Metal Complexes | Co(II), Ni(II), Cu(II) complexes of Schiff bases from 2-nitrobenzaldehyde (B1664092) and amino acids | Not Specified | Enhanced biological activity upon complexation. researchgate.net |

| Antipyrine-based Heterocycles | Thiazolidinone-antipyrine derivatives | Rhabdomyosarcoma, Mice Intestines Carcinoma | Anticancer activity demonstrated against tested cell lines. |

Anti-inflammatory Activity

Substituted benzaldehydes and their derivatives are recognized for their significant anti-inflammatory properties. These compounds often exert their effects by modulating key pathways involved in the inflammatory response, such as the inhibition of pro-inflammatory enzymes and cytokines.

Research on various benzaldehyde derivatives isolated from natural sources, such as the fungus Eurotium cristatum, has demonstrated their ability to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes in the inflammatory cascade. acs.org Similarly, studies on 2,4-dihydroxybenzaldehyde (B120756) have confirmed its in vivo anti-inflammatory and anti-nociceptive activities, which are mediated through the suppression of iNOS and COX-2 induction. biomolther.org

Furthermore, aroyl hydrazones synthesized from 4-hydroxy-3-methoxy-benzaldehyde (a close structural analog to the parent compound) and pyridazinone derivatives condensed with various benzaldehydes have also been identified as potent anti-inflammatory agents. scielo.brresearchgate.net These findings collectively suggest that the this compound scaffold is a promising template for the development of novel anti-inflammatory drugs. The presence of alkoxy substituents on the benzene ring is a common feature in many biologically active anti-inflammatory molecules.

| Compound/Derivative | Model System | Key Findings | Reference |

| 2,4-Dihydroxybenzaldehyde (DHD) | Acetic acid-induced permeability and carrageenan-induced air pouch models in mice. | Showed significant suppression in exudate volume and number of polymorphonuclear leukocytes. biomolther.org | biomolther.org |

| Benzaldehyde derivatives from E. cristatum | Lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. | Inhibited the expression of iNOS and COX-2. acs.org | acs.org |

| Pyridazinone derivatives | Carrageenan-induced hind paw oedema in rats. | Compounds showed high protection against induced oedema. scielo.br | scielo.br |

Antiviral Activity

The antiviral potential of benzaldehyde derivatives has been explored, with certain substitution patterns showing efficacy against specific viruses. While the field is less explored compared to anticancer and anti-inflammatory applications, existing studies provide valuable insights.

Research has shown that hydroxylated benzaldehydes can possess antiviral properties. For example, salicylaldehyde (B1680747) (2-hydroxybenzaldehyde) and 2,3-dihydroxybenzaldehyde (B126233) were found to be capable of suppressing the replication of Herpes Simplex Virus type I (HSV-1). researchgate.net This suggests that the presence and position of hydroxyl groups on the aromatic ring can be critical for antiviral action. Although this compound lacks hydroxyl groups, its derivatives could be functionalized to include them or other groups that might confer antiviral activity.

The broader class of Schiff bases and their metal complexes, which can be readily synthesized from benzaldehyde precursors, have also been investigated for a wide range of biological activities, including antiviral effects. jmchemsci.com However, specific research into the antiviral properties of this compound derivatives is an area that warrants further investigation to determine their potential utility against viral pathogens.

Enzyme Inhibition Studies

The benzaldehyde scaffold is a key feature in the design of various enzyme inhibitors. Derivatives of this compound have potential as inhibitors for specific enzymes, particularly those involved in metabolic and disease processes.

A notable area of research is the inhibition of aldehyde dehydrogenase (ALDH) enzymes. The ALDH1A3 isoform, in particular, is overexpressed in certain cancers and is considered a therapeutic target. Studies on benzyloxybenzaldehyde derivatives have identified potent and selective inhibitors of ALDH1A3. semanticscholar.orgresearchgate.net For example, compounds with a benzyloxy group at position 4 and a methoxy group at position 3 of the benzaldehyde ring have shown IC50 values in the low micromolar range, highlighting the importance of the substitution pattern for potent inhibition. researchgate.net

Another enzyme target for benzaldehyde derivatives is aldose reductase (ALR2). Polyhydroxy benzaldehyde oximes have demonstrated strong ALR2 inhibition. The mechanism relies on hydrogen bonding between the hydroxyl groups and the enzyme's active site. Conversely, the absence of hydroxyl groups in this compound suggests it would likely have a reduced affinity for ALR2, indicating a potential for selective inhibition of other enzymes like ALDH1A3 where such interactions are less critical.

| Compound | Target Enzyme | IC50 Value | Reference |

| 4-((4-Chlorobenzyl)oxy)-3-methoxybenzaldehyde (ABMM-16) | ALDH1A3 | 1.29 µM | researchgate.net |

| A benzyloxybenzaldehyde derivative (ABMM-15) | ALDH1A3 | 0.23 µM | researchgate.net |

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between chemical structure and biological activity is fundamental to drug design. For derivatives of this compound, SAR studies reveal how modifications to the molecule can influence its therapeutic potential.

The nature and position of substituents on the benzaldehyde ring are critical determinants of biological activity.